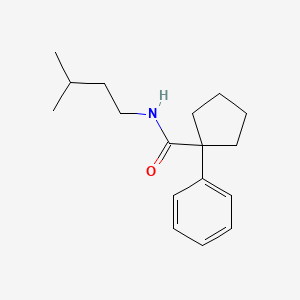

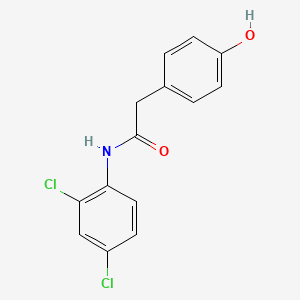

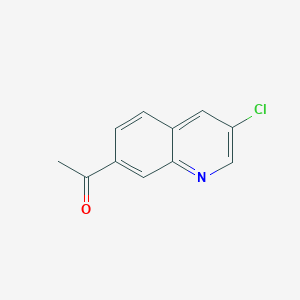

![molecular formula C14H13N5O3 B2451352 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338653-53-4](/img/structure/B2451352.png)

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridine ring, and an imidazole ring. These functional groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which can be synthesized from amidoximes . The pyridine and imidazole rings can be formed using various methods available in the literature .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the propyl group. The presence of nitrogen and oxygen atoms in the rings would make them electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich nature of the rings. For example, the oxadiazole ring could potentially undergo reactions at the carbon adjacent to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole, pyridine, and imidazole rings could make the compound soluble in polar solvents .Scientific Research Applications

Chemistry and Properties

The compound is closely related to various heterocyclic compounds, especially those containing oxadiazole rings, which have been intensively studied due to their fascinating chemical properties and broad spectrum of biological activities. These heterocyclic fragments, including 1,3,4-oxadiazoles, are prominent in the development of new medicinal agents due to their efficacy and reduced toxicity. They are also involved in numerous weak interactions with enzymes and receptors in biological systems, which is pivotal for their biological activities (Boča, Jameson, & Linert, 2011).

Therapeutic Applications

The unique structural features of compounds like 1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid make them crucial in the therapeutic field. They are part of a class of compounds known for a range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and many more. Their role in binding with various enzymes and receptors through multiple weak interactions is fundamental in eliciting these bioactivities (Verma et al., 2019).

Pharmacophore Design

Compounds with an imidazole scaffold, similar to the structure , are recognized for their role in inhibiting certain protein kinases responsible for proinflammatory cytokine release. This makes them valuable in pharmacophore design, where they are used as templates to develop new therapeutic agents with improved efficacy and selectivity (Scior et al., 2011).

Synthetic Routes and Sensing Applications

Additionally, the oxadiazole scaffold is significant in material science and organic electronics, suggesting the compound’s potential in these fields. The synthetic routes and potential applications of these compounds, particularly in developing chemosensors due to their high photoluminescent quantum yield and excellent thermal stability, are also noteworthy (Sharma, Om, & Sharma, 2022).

Biological Roles and Synthesis

Recent research has emphasized the importance of the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores due to their favorable physical, chemical, and pharmacokinetic properties. These properties significantly amplify their pharmacological activity, making them biologically active units in numerous compounds. Their activities span across antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their versatility and importance in medicinal chemistry (Wang et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-2-4-11-17-13(22-18-11)9-5-3-6-15-12(9)19-7-10(14(20)21)16-8-19/h3,5-8H,2,4H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVQWJSNDUQGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

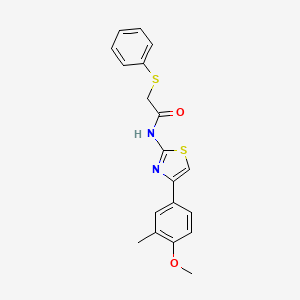

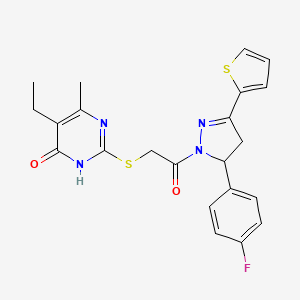

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451272.png)

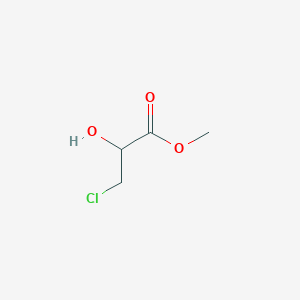

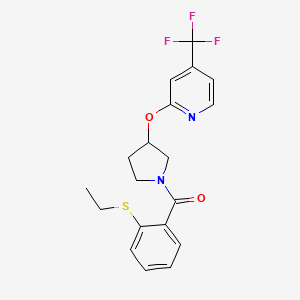

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)

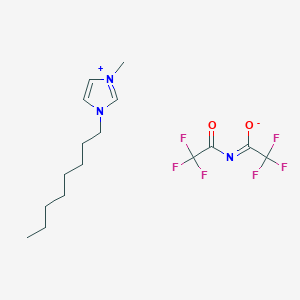

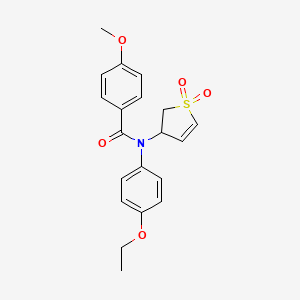

![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)

![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)